2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-(4-METHYLPHENYL)ETHAN-1-ONE
Description
This compound belongs to the triazinoindole family, characterized by a fused heterocyclic core (triazine and indole) with a sulfanyl bridge and a 4-methylphenyl ethanone moiety. Its structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-7-9-13(10-8-12)16(24)11-25-19-20-18-17(21-22-19)14-5-3-4-6-15(14)23(18)2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUHJEXBPOMJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-(4-METHYLPHENYL)ETHAN-1-ONE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the triazinoindole core through cyclization reactions.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Attachment of the ethanone moiety through condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-(4-METHYLPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-(4-METHYLPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework
The triazinoindole/triazinoquinoxaline core is shared across multiple compounds in the evidence, but substituents and functional groups dictate distinct properties:
Triazinoindole Derivatives
- 1-(5H-[1,2,4]Triazino[5,6-b]Indol-3-yl)-3-Methyl-1H-Pyrazol-5(4H)-One (32) Structure: Features a pyrazolone ring attached to the triazinoindole core. Synthesis: Produced via refluxing 3-hydrazinyl-triazinoindole (24) with ethyl acetoacetate in acetic acid (93% yield, m.p. 330–331°C) . Properties: High thermal stability (m.p. >300°C) and spectral signatures (C=O at 1670 cm⁻¹ in IR; NH peaks in ¹H-NMR) .
- Ethyl [1,2,4]Triazolo[3,4-c][1,2,4]Triazino[5,6-b]-5H-Indole-5-Ethanoate (26) Structure: Ethanoate ester linked to a fused triazolo-triazinoindole system. Synthesis: Derived from 3-hydrazinyl-triazinoindole (24) and diethyl maleate . Properties: Enhanced solubility due to the ester group, with distinct ¹H-NMR signals (e.g., CH₂ at δ 4.2 ppm) .
Triazinoquinoxaline Derivatives
- 1-(5,10-Dihydro-[1,2,4]Triazino[5,6-b]Quinoxalin-3-yl)-3-Methyl-1H-Pyrazol-5(4H)-One (33) Structure: Pyrazolone ring attached to a dihydrotriazinoquinoxaline core. Synthesis: Synthesized from 3-hydrazinyl-triazinoquinoxaline (25) and ethyl acetoacetate (87.2% yield, m.p. 239–240°C) . Properties: Reduced aromaticity compared to triazinoindoles, leading to lower melting points .
Functional Group Variations
Sulfanyl vs. Thiadiazole/Acetamide Groups
- 2-({5-Methyl-5H-Triazino[5,6-b]Indol-3-YL}Sulfanyl)-N-[5-(Propan-2-YL)-1,3,4-Thiadiazol-2-YL]Acetamide Structure: Sulfanyl bridge connects triazinoindole to a thiadiazole-acetamide group. Properties: Molecular weight ≈378.48 g/mol; interactions with biological targets (e.g., enzymes) via hydrogen bonding from acetamide . Comparison: The target compound replaces the thiadiazole-acetamide with a 4-methylphenyl ethanone, likely reducing polarity and enhancing lipophilicity .
Ethanone vs. Pyrazolone/Ester Moieties
- 2-(5-(4-(Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazol-3-Ylthio)-1-Phenylethanone Structure: Triazolylthio-ethanone with sulfonyl and difluorophenyl groups. Comparison: The target’s 4-methylphenyl group may improve metabolic stability compared to sulfonyl-containing analogs .
Table 1: Key Properties of Selected Analogous Compounds
Research Findings and Implications
- Synthetic Accessibility: The target compound’s sulfanyl-ethanone structure may offer simpler synthesis routes compared to multi-heterocyclic derivatives (e.g., 26, 40) .
- Antimicrobial Potential: Analogs like 32 and 33 exhibit activity against E. coli, S. aureus, and C. albicans, suggesting the target could share similar efficacy if tested .
- Thermal Stability: High melting points in triazinoindole derivatives (e.g., 32: 330–331°C) indicate robust crystalline structures, likely applicable to the target compound .
Biological Activity
The compound 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-(4-METHYLPHENYL)ETHAN-1-ONE is a complex organic molecule belonging to the class of triazinoindoles. Its unique structure includes a triazinoindole core and a sulfur-containing group, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C15H12N6OS
- Molecular Weight : 356.4 g/mol
- IUPAC Name : 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- SMILES : CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC=CS4
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C15H12N6OS |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
| SMILES | CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC=CS4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in cellular proliferation and survival. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.
- Iron Chelation : It acts as an iron chelator, binding to ferrous ions and disrupting iron homeostasis within cells. This mechanism is particularly relevant in cancer therapy, where iron plays a vital role in tumor growth.
- Cell Signaling Modulation : The compound modulates various signaling pathways involved in cell survival and apoptosis, influencing the balance between cell death and proliferation.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various assays:
- In vitro Studies : The compound exhibited significant cytotoxicity against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat T cells. The IC50 values for these cell lines were reported to be less than that of standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with Bcl-2 protein primarily through hydrophobic contacts, which is crucial for its apoptotic activity .
Antimicrobial Activity
Although primarily studied for its anticancer properties, preliminary assessments suggest that the compound may also possess antimicrobial activities. Similar compounds in its class have shown moderate to good antimicrobial effects against various pathogens .
Synthesis and Testing
Research has focused on synthesizing derivatives of triazinoindoles to explore their biological activities:
- Synthesis Methodology : The synthesis typically involves multi-step reactions including halocyclization and substitution reactions under controlled conditions.
- Biological Screening : A series of synthesized compounds were screened for their biological activities. Most derivatives demonstrated promising results in terms of both anticancer and antimicrobial activities.
Comparative Analysis
A comparative study was conducted on various triazinoindole derivatives to assess their biological efficacy:
| Compound Name | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.98 | Anticancer |
| Compound B | 1.61 | Antimicrobial |
| Compound C | 0.75 | Anticancer |
| Compound D | 2.00 | Antimicrobial |
This table illustrates the varying degrees of potency among different derivatives, highlighting the potential for further optimization.
Q & A
Q. What are the optimal synthetic routes for 2-({5-Methyl-5H-[1,2,4]Triazino[5,6-B]Indol-3-YL}Sulfanyl)-1-(4-Methylphenyl)Ethan-1-One, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions starting with functionalized indole and triazine precursors. Key steps include:
- Sulfanyl group incorporation : Requires nucleophilic substitution or thiol-ene coupling under inert atmospheres.
- Ketone formation : Achieved via Friedel-Crafts acylation or oxidation of secondary alcohols.
Optimization parameters include: - Temperature : Elevated temperatures (80–120°C) for cyclization steps .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Lewis acids (e.g., AlCl₃) for acylation steps or palladium catalysts for cross-coupling reactions .
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks. For example, methyl groups on the triazinoindole ring appear as singlets at δ 2.4–2.6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 420.1234 for C₂₁H₁₈N₄OS) .
- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects in the triazinoindole core .
Advanced Research Questions
Q. How does the electronic structure of the triazinoindole moiety influence the compound’s reactivity and biological activity?
Answer: The planar, aromatic triazinoindole system exhibits π-π stacking interactions with biological targets (e.g., enzymes or DNA). Computational studies (DFT) reveal:
- HOMO-LUMO gaps : ~4.2 eV, indicating moderate electron delocalization .
- Electrophilic sites : Sulfanyl and ketone groups act as hydrogen-bond acceptors, critical for target binding .
Methodology : - Molecular docking : Use software like AutoDock to simulate interactions with kinase domains (e.g., EGFR or CDK2) .
- SAR studies : Modify substituents (e.g., 4-methylphenyl vs. halogenated analogs) to assess activity shifts .
Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy studies?
Answer: Contradictions often arise from pharmacokinetic (PK) limitations or off-target effects. Strategies include:
- Metabolic stability assays : Use liver microsomes to identify rapid clearance (e.g., cytochrome P450-mediated oxidation of the methyl group) .
- Formulation optimization : Encapsulation in liposomes or PEGylation to enhance bioavailability .
- Target engagement assays : Employ fluorescence polarization or SPR to verify binding affinity in physiological conditions .
Q. What advanced analytical techniques are recommended for studying degradation pathways under environmental or physiological conditions?
Answer:
- LC-MS/MS : Tracks degradation products (e.g., sulfoxide formation via oxidation) .
- Accelerated stability testing : Expose the compound to UV light, humidity, or pH extremes (e.g., pH 2–9 for 72 h) to simulate aging .
- Isotope labeling : Use ¹⁴C-labeled analogs to trace metabolic fate in rodent models .
Q. How can researchers design experiments to evaluate the compound’s potential as a multi-target inhibitor?
Answer:
- Kinase profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to screen >100 kinases .
- Transcriptomics : RNA-seq to identify downstream pathways affected in treated cell lines (e.g., apoptosis or cell cycle arrest) .
- Synergy studies : Combine with standard chemotherapeutics (e.g., cisplatin) and calculate combination indices via Chou-Talalay method .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
